(2R,4S)-1-(5-butylpyridine-2-carbonyl)-4-hydroxypiperidine-2-carboxylic acid
Overview
Description
(2R,4S)-1-(5-butylpyridine-2-carbonyl)-4-hydroxypiperidine-2-carboxylic acid is a complex organic compound that belongs to the class of piperidine carboxylic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-1-(5-butylpyridine-2-carbonyl)-4-hydroxypiperidine-2-carboxylic acid typically involves multi-step organic reactions. One common approach is the condensation of a 5-butylpyridine-2-carboxylic acid derivative with a piperidine-2-carboxylic acid derivative under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis, automated reactors, and purification methods like crystallization or chromatography are often employed to produce the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
(2R,4S)-1-(5-butylpyridine-2-carbonyl)-4-hydroxypiperidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may yield an alcohol.
Scientific Research Applications
Chemistry
In chemistry, (2R,4S)-1-(5-butylpyridine-2-carbonyl)-4-hydroxypiperidine-2-carboxylic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules, such as proteins or enzymes. Its ability to form hydrogen bonds and participate in various chemical reactions makes it a valuable tool for understanding biochemical processes.
Medicine
In medicine, this compound may be investigated for its potential therapeutic properties. Its structural features could make it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry
In industrial applications, this compound may be used in the development of new materials, such as polymers or coatings. Its chemical properties can be exploited to create materials with desired characteristics, such as increased durability or specific reactivity.
Mechanism of Action
The mechanism of action of (2R,4S)-1-(5-butylpyridine-2-carbonyl)-4-hydroxypiperidine-2-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound’s ability to form hydrogen bonds and participate in various chemical reactions allows it to modulate biological pathways. For example, it may inhibit or activate specific enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (2R,4S)-1-(5-methylpyridine-2-carbonyl)-4-hydroxypiperidine-2-carboxylic acid
- (2R,4S)-1-(5-ethylpyridine-2-carbonyl)-4-hydroxypiperidine-2-carboxylic acid
- (2R,4S)-1-(5-propylpyridine-2-carbonyl)-4-hydroxypiperidine-2-carboxylic acid
Uniqueness
Compared to similar compounds, (2R,4S)-1-(5-butylpyridine-2-carbonyl)-4-hydroxypiperidine-2-carboxylic acid features a butyl group on the pyridine ring, which may influence its chemical reactivity and biological activity
Properties
IUPAC Name |
(2R,4S)-1-(5-butylpyridine-2-carbonyl)-4-hydroxypiperidine-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-2-3-4-11-5-6-13(17-10-11)15(20)18-8-7-12(19)9-14(18)16(21)22/h5-6,10,12,14,19H,2-4,7-9H2,1H3,(H,21,22)/t12-,14+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKNBJGJXCMYCES-GXTWGEPZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CN=C(C=C1)C(=O)N2CCC(CC2C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=CN=C(C=C1)C(=O)N2CC[C@@H](C[C@@H]2C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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